Cas no 1616723-47-7 ((E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one)

(E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one structure
1616723-47-7 structure
Product Name:(E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Numero CAS:1616723-47-7
MF:C15H10ClFO
MW:260.690706729889
CID:4702441
PubChem ID:7515025
Update Time:2025-05-20

(E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (2E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • (E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
    • Inchi: 1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+
    • Chiave InChI: YHHLZRMUSLSPPY-RUDMXATFSA-N
    • Sorrisi: ClC1=CC=CC(=C1)/C=C/C(C1C=CC(=CC=1)F)=O

Proprietà calcolate

  • Massa esatta: 260.0404208g/mol
  • Massa monoisotopica: 260.0404208g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 3
  • Complessità: 308
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1
  • XLogP3: 4.4

(E)-3-(3-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one Prezzodi più >>

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